molecular formula C6H3ClN2S B8194307 5-Chlorobenzo[d][1,2,3]thiadiazole

5-Chlorobenzo[d][1,2,3]thiadiazole

Cat. No.: B8194307
M. Wt: 170.62 g/mol
InChI Key: YXTCCWOYTUETTN-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[d][1,2,3]thiadiazole typically involves the reaction of 2-chlorobenzenamine with thiocarbonyl diimidazole, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d][1,2,3]thiadiazole involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-chloro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTCCWOYTUETTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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